
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a heterocyclic compound containing a seven-membered ring with nitrogen and sulfur atoms at positions 1 and 4, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Ugi four-component condensation, which involves the reaction of carboxylic acids, carbonyl compounds, amines, and isocyanides . This method allows for the formation of the thiazepine ring in a single step, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit beta-lactamase enzymes by forming a stable complex with the enzyme, thereby preventing the hydrolysis of beta-lactam antibiotics . This interaction is crucial for its potential use as a beta-lactamase inhibitor in combination with antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(1-Methyltriazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- 6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl]-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
Uniqueness
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with enzymes and its potential as a pharmacophore make it a valuable compound in scientific research and drug development.
Eigenschaften
CAS-Nummer |
635322-82-6 |
|---|---|
Molekularformel |
C7H7NO4S |
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)4-1-8-5(7(11)12)3-13-2-4/h1,3,8H,2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
PBNHUDNXEZYMMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CNC(=CS1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


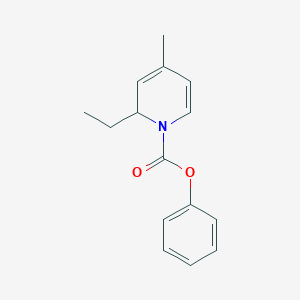
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
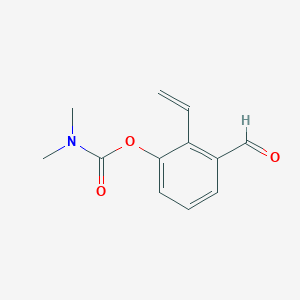
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
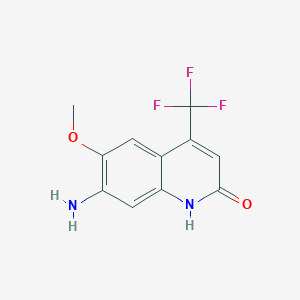
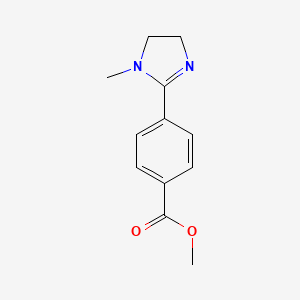
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
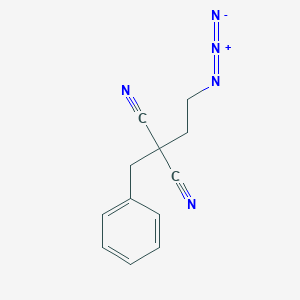
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)


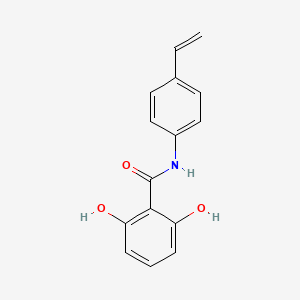
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)

